Cyclopropylmethyl ethyl ether
Description
Cyclopropylmethyl ethyl ether (CPMEE) is an ether compound featuring a cyclopropylmethyl group (-CH₂-C₃H₅) and an ethyl group (-CH₂CH₃) bonded to an oxygen atom. CPMEE’s molecular formula is inferred as C₆H₁₀O, with a molecular weight of 98.14 g/mol. Its synthesis typically involves alkylation reactions, such as nucleophilic substitution between cyclopropylmethyl bromide and ethanol derivatives under basic conditions .
Properties
IUPAC Name |
ethoxymethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJKDOJQZFTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500544 | |
| Record name | (Ethoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-81-3 | |
| Record name | (Ethoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl ethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve cyclopropylmethanol and ethyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl ethyl ether undergoes several types of reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common and often undesirable due to the instability of peroxides.
Common Reagents and Conditions:
Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Major Products:
Scientific Research Applications
Cyclopropylmethyl ethyl ether is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis, particularly in reactions involving alkali agents and Lewis acids.
Biology and Medicine:
Mechanism of Action
The mechanism of action for cyclopropylmethyl ethyl ether primarily involves its role as a solvent. It stabilizes reaction intermediates and facilitates the interaction between reactants by dissolving them in a homogeneous medium. The molecular targets and pathways involved depend on the specific reaction in which it is used. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated as part of an S_N2 or S_N1 reaction mechanism .
Comparison with Similar Compounds
Physical-Chemical Properties
A comparative analysis of ethers reveals key differences in stability, solubility, and volatility:
- Cyclopentyl Methyl Ether (CPME): Known for high hydrophobicity, low latent heat of vaporization, and recyclability, making it an eco-friendly solvent .
- CPMEE vs. CPME : The ethyl group in CPMEE likely reduces hydrophobicity compared to CPME but enhances solubility in polar aprotic solvents.
Key Research Findings
- CPME in Green Chemistry : CPME’s low environmental impact and high recovery efficiency (up to 95% in industrial processes) make it superior to traditional ethers like THF or diethyl ether .
- Challenges with cPrMe Ethers : Their resistance to cleavage under standard conditions (e.g., BBr₃ or NaOH) complicates deprotection steps, necessitating alternative strategies .
- Thermodynamic Stability : Computational studies on naltrexone analogs show that cyclopropylmethyl groups adopt distinct conformations depending on protonation state, impacting drug-receptor interactions .
Biological Activity
Cyclopropylmethyl ethyl ether (CPEE) is a compound that belongs to the class of cyclopropane derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of CPEE, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Cyclopropane Derivatives
Cyclopropane derivatives are known for their unique structural properties, which contribute to a wide range of biological activities. The three-membered ring structure provides distinct reactivity patterns that can be exploited in medicinal chemistry. Research indicates that these compounds can exhibit enzyme inhibition, antimicrobial effects, and anticancer properties, among other activities .
Mechanisms of Biological Activity
The biological activity of cyclopropylmethyl ethers, including CPEE, can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives can interact with various enzymes, leading to inhibition. For instance, they may form stable adducts with active sites of enzymes, disrupting their normal function .
- Antimicrobial Properties : Some studies have demonstrated that cyclopropylmethyl ethers possess antimicrobial activity against a range of pathogens. This is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Effects : Recent research has highlighted the potential of CPEE and similar compounds in cancer therapy. They have shown promising results in inhibiting pancreatic cancer cell lines at low concentrations .
Case Studies and Research Findings
Several studies have investigated the biological activity of CPEE and its analogs:
- Anticancer Activity : A study on aminated cyclopropylmethyl phosphonates revealed significant anticancer activity against pancreatic cancer cells. The compounds demonstrated suppression of cancer cell proliferation at low micromolar concentrations .
- Antimicrobial Effects : Research published in 2020 evaluated various cyclopropyl derivatives for their antimicrobial properties. CPEE exhibited potent activity against specific bacterial strains, suggesting its potential as an antimicrobial agent .
- Mechanistic Studies : Investigations into the enzymatic interactions of cyclopropyl derivatives have provided insights into their mechanisms. For example, studies showed that certain cyclopropylmethyl ethers could inhibit aldehyde dehydrogenase (ALDH), an enzyme involved in detoxification processes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
What are the common synthetic routes for cyclopropylmethyl ethyl ether, and how do reaction conditions influence product purity?
Level: Basic
Answer: this compound is typically synthesized via nucleophilic substitution reactions. For example, cyclopropylmethyl bromide can react with sodium ethoxide in anhydrous conditions to yield the ether . Alternatively, alkylation of alcohols using cyclopropylmethyl halides in the presence of a base (e.g., NaH) in dimethylformamide (DMF) at room temperature achieves high yields (47–99%) . Purity is influenced by stoichiometric ratios, solvent choice (e.g., DMF enhances nucleophilicity), and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical, with TLC and ¹H-NMR used to verify structural integrity .
How can researchers optimize the yield of this compound in Grignard or coupling reactions?
Level: Advanced
Answer: Yield optimization requires careful control of:
- Catalysts: Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions improve selectivity in reduction steps (90–98% yield) .
- Temperature: Microwave-assisted reactions reduce side products; e.g., ethoxylation of camphene with ethanol under microwaves enhances reaction efficiency .
- Solvent Polarity: Low-polarity solvents (e.g., diethyl ether) minimize undesired solvolysis.
Contradictions in reported yields (e.g., 56% vs. 95% in similar steps ) often arise from trace impurities or variations in catalyst activation. Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters.
What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Level: Basic
Answer:
- ¹H-NMR: Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.7 ppm for CH₂O) confirm structure .
- TLC: Hexane/ethyl acetate (4:1) systems with UV visualization detect intermediates and byproducts .
- GC-MS: Resolves volatile impurities (e.g., unreacted ethanol or halides) with detection limits <1% .
How do peroxidation risks impact the storage and handling of this compound?
Level: Advanced
Answer: Like other ethers, this compound forms explosive peroxides upon prolonged exposure to oxygen or light . Mitigation strategies include:
- Storage: Under nitrogen or argon in amber bottles at ≤4°C.
- Stabilizers: Adding 0.001% BHT (butylated hydroxytoluene) inhibits peroxide formation.
- Testing: Regular peroxide test strips or KI/starch assays detect peroxides (>100 ppm requires immediate disposal ).
Contradictory flammability data (e.g., LEL 1.9% vs. 36% for diethyl ether ) highlight the need for compound-specific hazard assessments.
What are the methodological challenges in scaling up this compound synthesis from milligram to gram quantities?
Level: Advanced
Answer: Key challenges include:
- Exothermicity: Larger batches risk thermal runaway; jacketed reactors with controlled cooling (e.g., –10°C) are essential.
- Byproduct Formation: Scalable purification techniques (e.g., fractional distillation under reduced pressure) separate ethers from alcohols or halides .
- Safety Protocols: Lower explosive limit (LEL) of 1.9% necessitates inert atmospheres and explosion-proof equipment .
How does the cyclopropyl group influence the reactivity of this compound in ring-opening reactions?
Level: Advanced
Answer: The strained cyclopropane ring enhances reactivity:
- Acid-Catalyzed Ring Opening: Reacts with H₂SO₄ to form linear carbocations, which trap nucleophiles (e.g., water, alcohols) .
- Photochemical Reactions: UV irradiation induces radical intermediates, enabling C–C bond cleavage for functionalized products .
Comparative studies with non-cyclic ethers (e.g., ethyl ether) show 3–5x faster kinetics for cyclopropyl derivatives due to ring strain .
What solvent systems are optimal for extracting this compound from reaction mixtures?
Level: Basic
Answer:
- Aqueous Extraction: Diethyl ether or dichloromethane efficiently partitions the ether from polar byproducts (e.g., alcohols) .
- Solid-Phase Extraction (SPE): C18 columns retain non-polar impurities, yielding >95% purity .
- Azeotropic Distillation: With toluene removes residual water, critical for moisture-sensitive downstream reactions .
How can researchers reconcile discrepancies in reported toxicity data for this compound?
Level: Advanced
Answer: Variability in LC₅₀ values (e.g., 6,500–106,000 ppm ) arises from differences in:
- Test Species: Rodents vs. primates exhibit metabolic differences in ether oxidation.
- Exposure Duration: Acute vs. chronic studies require normalization to equivalent dose metrics.
Standardized protocols (e.g., OECD Guidelines 423) and computational toxicology (QSAR models) improve data reliability .
What role does this compound play in pharmaceutical intermediate synthesis?
Level: Basic
Answer: It serves as a protecting group for alcohols in multistep syntheses. For example, in a 2023 patent, cyclopropylmethyl ethers were intermediates in fluorinated benzamide derivatives with antitumor activity . The ether’s stability under basic conditions and facile deprotection (via HBr/glacial acetic acid) make it ideal for iterative coupling reactions .
What computational methods predict the physicochemical properties of this compound?
Level: Advanced
Answer:
- DFT Calculations: Gaussian-09 models bond dissociation energies (BDEs) to assess thermal stability.
- COSMO-RS: Predicts solubility parameters (δ = 17.5 MPa¹/²) and partition coefficients (log P = 2.1) .
- Molecular Dynamics (MD): Simulates diffusion coefficients in solvent mixtures, aiding reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
